Boc-P-Carboxy-Phe(Otbu)-OH DCHA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

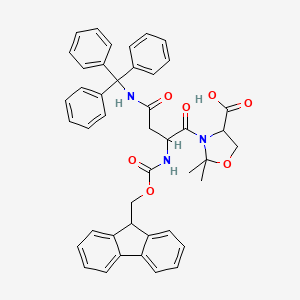

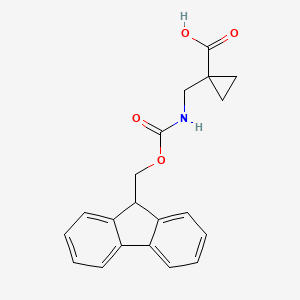

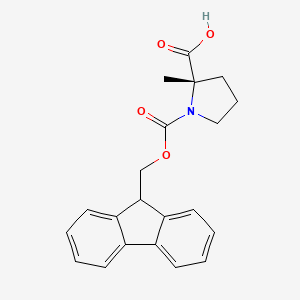

Boc-P-Carboxy-Phe(Otbu)-OH DCHA (BPCPO) is an amino acid derivative that has been used in a variety of scientific applications. BPCPO is a versatile and powerful reagent with a variety of potential applications in synthetic chemistry, biochemistry, and molecular biology. It is an important tool for the study of protein-ligand interactions and the development of novel therapeutics.

Aplicaciones Científicas De Investigación

Synthesis and Peptide Assembly

Boc-protected amino acids, including Boc-P-Carboxy-Phe(Otbu)-OH DCHA, play a crucial role in peptide synthesis. For instance, Wenger (1983) described the synthesis of Boc-D-Ala-MeLeu-MeLeu-MeVal-OH and its isomers using different strategic approaches and carboxyl activation methods, highlighting the importance of Boc-protected amino acids in peptide assembly (Wenger, 1983).

Isotope Labeling of Amino Acids

The paper by Seyfried, Lauber, and Luedtke (2010) discusses an efficient method for the selective isotopic labeling of carboxylic acids, fully compatible with various protecting groups including Boc. This technique is significant in labeling functionalized amino acids with stable oxygen isotopes (Seyfried et al., 2010).

Controlled Aggregation Properties in Amino Acids

Gour et al. (2021) explored the self-assembled structures formed by Fmoc-protected single amino acids, including those with Boc protection. They examined how these structures can be utilized in material chemistry, bioscience, and biomedical applications (Gour et al., 2021).

Peptide Libraries and Receptor Binding

Davies et al. (1998) reported the screening of a peptide library including tripeptides with Boc protection. They identified specific binding interactions with a tweezer receptor, demonstrating the application of Boc-protected peptides in receptor binding studies (Davies et al., 1998).

Preparation and Deblocking Conditions

Kemp et al. (1988, 2009) detailed the practical preparation and deblocking conditions for N-α-protected amino acid derivatives, including Bpoc-Asp(OtBu)-OH. These findings are crucial for efficient peptide synthesis (Kemp et al., 1988) (Kemp et al., 2009).

Solid-Phase Synthesis Techniques

Yamada et al. (2012) described the microwave-assisted solid-phase synthesis of cyclic RGD peptides, highlighting the importance of Boc-protected amino acids like Asp(OtBu) in this advanced synthesis technique (Yamada et al., 2012).

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6.C12H23N/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22);11-13H,1-10H2/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQSODNJBBMPEG-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-P-Carboxy-Phe(Otbu)-OH DCHA | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.